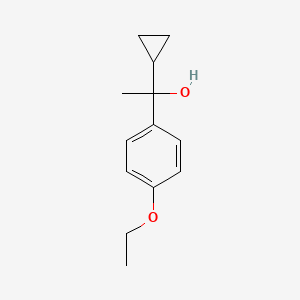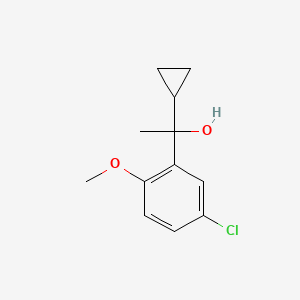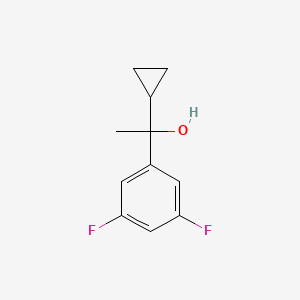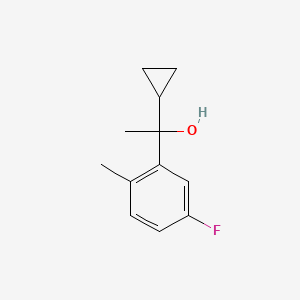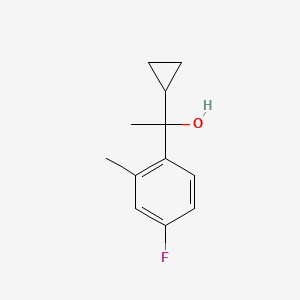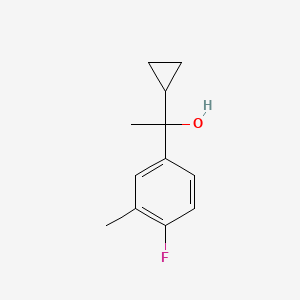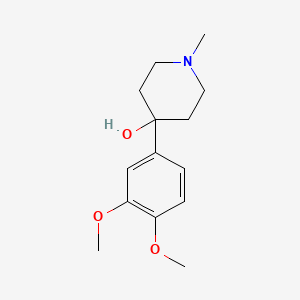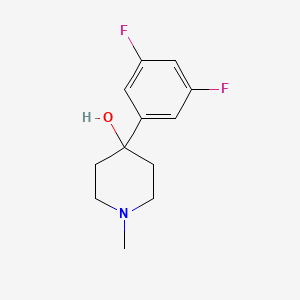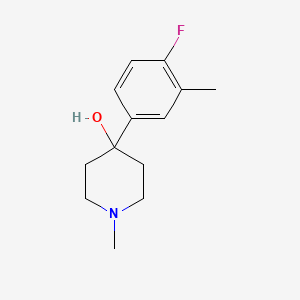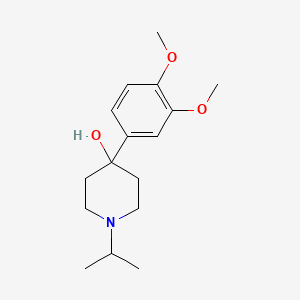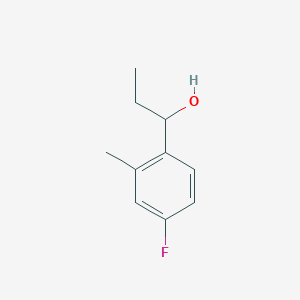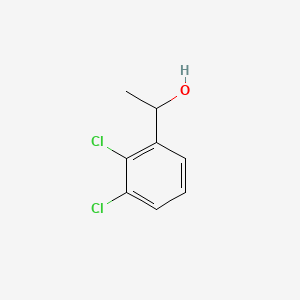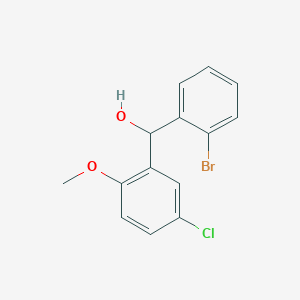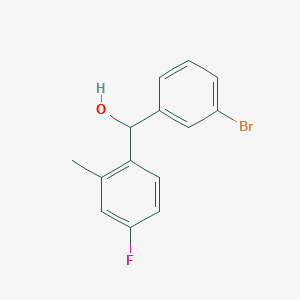
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and methyl substituents on a phenylmethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol typically involves the following steps:
Grignard Reaction: One common method involves the reaction of 3-bromobenzyl bromide with 4-fluoro-2-methylphenylmagnesium bromide. This Grignard reagent is prepared by reacting 4-fluoro-2-methylbromobenzene with magnesium in anhydrous ether.
Reduction: Another approach involves the reduction of the corresponding ketone, (3-bromophenyl)(4-fluoro-2-methylphenyl)ketone, using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine substituent to a hydrogen atom using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products
Oxidation: (3-Bromophenyl)(4-fluoro-2-methylphenyl)ketone.
Reduction: (3-Hydroxyphenyl)(4-fluoro-2-methylphenyl)methanol.
Substitution: (3-Aminophenyl)(4-fluoro-2-methylphenyl)methanol.
Scientific Research Applications
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of novel polymers and materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, facilitating the creation of complex molecules for various applications.
Mechanism of Action
The mechanism by which (3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Polymerization: In materials science, the compound can participate in polymerization reactions, contributing to the formation of polymers with desired properties.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)(4-fluorophenyl)methanol: Lacks the methyl group, which may affect its reactivity and binding properties.
(3-Bromophenyl)(2-methylphenyl)methanol: Lacks the fluorine atom, potentially altering its electronic properties.
(4-Fluoro-2-methylphenyl)(4-bromophenyl)methanol: The positions of the bromine and fluorine atoms are reversed, which can influence its chemical behavior.
Uniqueness
(3-Bromophenyl)(4-fluoro-2-methylphenyl)methanol is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(3-bromophenyl)-(4-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-9-7-12(16)5-6-13(9)14(17)10-3-2-4-11(15)8-10/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJLVYKCCHZOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
